![molecular formula C14H20O5 B8665672 2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid](/img/structure/B8665672.png)
2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid
概要
説明
2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid is an organic compound that features a phenylacetic acid core with a 2,2-diethoxyethoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid typically involves the reaction of phenylacetic acid with 2,2-diethoxyethanol under acidic conditions. The reaction proceeds through an esterification mechanism, where the hydroxyl group of phenylacetic acid reacts with the hydroxyl group of 2,2-diethoxyethanol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction.
化学反応の分析
Types of Reactions
2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in nitro or halogenated derivatives.
科学的研究の応用
2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Phenylacetic acid: The parent compound, lacking the 2,2-diethoxyethoxy substituent.
4-Hydroxyphenylacetic acid: A derivative with a hydroxyl group on the phenyl ring.
4-Methoxyphenylacetic acid: A derivative with a methoxy group on the phenyl ring.
Uniqueness
2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid is unique due to its 2,2-diethoxyethoxy substituent, which imparts distinct chemical and physical properties. This substituent can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.
特性
分子式 |
C14H20O5 |
|---|---|
分子量 |
268.30 g/mol |
IUPAC名 |
2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C14H20O5/c1-3-17-14(18-4-2)10-19-12-7-5-11(6-8-12)9-13(15)16/h5-8,14H,3-4,9-10H2,1-2H3,(H,15,16) |
InChIキー |
IIYYFLQLNGDAEX-UHFFFAOYSA-N |
正規SMILES |
CCOC(COC1=CC=C(C=C1)CC(=O)O)OCC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-methyl-benzenesulfonyl)-methyl]-1H-tetrazole](/img/structure/B8665605.png)

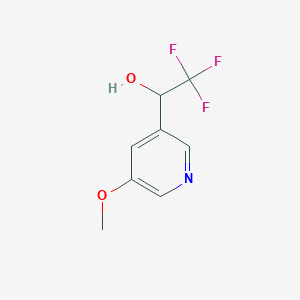

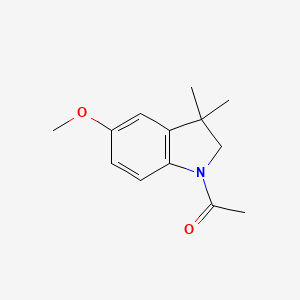

![3-Methyl-1-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B8665652.png)
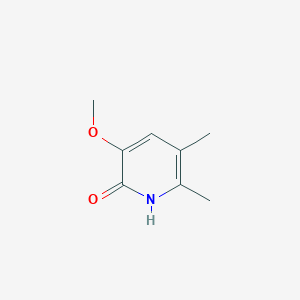
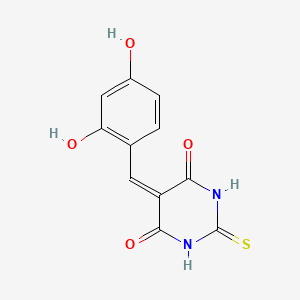


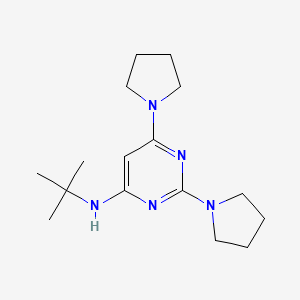
![6,7-Dihydro-5H-pyrrolo[1,2-d]tetrazole-5-carboxylic acid](/img/structure/B8665699.png)
